4-Pyrrolidin-1-yl-piperidine hydrochloride
Description
Significance of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense significance as they form the core of a vast array of naturally occurring and synthetic molecules with profound biological activities. Their prevalence is a testament to their evolutionary selection in biological systems and their versatility in synthetic applications. The presence of the nitrogen heteroatom imparts unique physicochemical properties to these molecules, including basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions. This makes them ideal candidates for interacting with biological targets such as enzymes and receptors.
Overview of Piperidine (B6355638) and Pyrrolidine (B122466) Architectures in Academic Investigations
Within the large family of nitrogen-containing heterocycles, the saturated six-membered piperidine and five-membered pyrrolidine rings are among the most frequently encountered scaffolds in drug discovery and development. The piperidine ring, a saturated version of pyridine, is a structural motif found in numerous alkaloids and pharmaceuticals. Its chair-like conformation allows for specific spatial arrangements of substituents, which is crucial for optimizing interactions with biological macromolecules.
Similarly, the pyrrolidine ring, a saturated analog of pyrrole, is a key component of the amino acid proline and is present in a multitude of natural products and synthetic compounds with diverse biological activities. The non-planar, envelope or twisted conformations of the pyrrolidine ring provide a three-dimensional diversity that is highly sought after in the design of new therapeutic agents. Both piperidine and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry due to their ability to serve as a framework for the construction of compounds that can interact with a wide range of biological targets.
Contextualizing 4-Pyrrolidin-1-yl-piperidine Hydrochloride within Research Domains
This compound is a chemical entity that combines both the piperidine and pyrrolidine rings. In this molecule, a pyrrolidine ring is attached to the 4-position of a piperidine ring. The hydrochloride salt form of this compound is typically a stable, water-soluble solid, which makes it convenient for use in various research applications. This compound serves as a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural features make it a point of interest for researchers aiming to develop new therapeutic agents targeting the central nervous system, as well as those with analgesic and anti-inflammatory properties. The combination of the two distinct heterocyclic rings offers a unique spatial arrangement and electronic properties that can be exploited in the design of novel bioactive compounds.
Below is a data table summarizing the key properties of this compound and its parent compound.
| Property | 4-Pyrrolidin-1-yl-piperidine | This compound |
| Molecular Formula | C9H18N2 | C9H19ClN2 |
| Molecular Weight | 154.25 g/mol nih.gov | 190.71 g/mol chemscene.com |
| CAS Number | 5004-07-9 nih.gov | 172281-91-3 chemscene.com |
| Appearance | White to almost white crystalline powder chemimpex.com | Data not widely available, typically a solid |
| Melting Point | 58 - 62 °C chemimpex.com | Data not widely available |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyrrolidin-1-ylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFFQQYPILXEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4983-39-5 | |
| Record name | Piperidine, 4-(1-pyrrolidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4983-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC57800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis and Characterization
The synthesis of 4-(1-pyrrolidinyl)piperidine (B154721), the parent compound of the hydrochloride salt, can be achieved through various organic synthesis routes. A common method involves the reductive amination of 4-piperidone (B1582916) with pyrrolidine (B122466). This reaction typically utilizes a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. The resulting free base can then be treated with hydrochloric acid to form the stable hydrochloride salt.
Characterization of 4-(1-pyrrolidinyl)piperidine has been conducted using various spectroscopic techniques. A detailed study utilizing nuclear magnetic resonance (NMR) spectroscopy has been performed to understand its stable forms and molecular structure. This study reported the 1H, 13C, and 15N NMR spectra of the compound, providing valuable insights into its conformational properties.
Structure Activity Relationship Sar Studies of 4 Pyrrolidin 1 Yl Piperidine Hydrochloride Derivatives
Impact of Substituent Position and Electronic Properties on Biological Interactions
The biological activity of 4-pyrrolidin-1-yl-piperidine derivatives can be significantly modulated by the nature and position of substituents on the molecule. Studies on a series of analgesic 4-(1-pyrrolidinyl)piperidine (B154721) analogs, where a phenacyl moiety is attached to the piperidine (B6355638) nitrogen, have demonstrated that the size, electronic properties (electron-donating or withdrawing), and position of substituents on the phenyl ring all play a role in the observed activity. researchgate.net
The position of the substituent on the phenyl ring is also a key determinant of activity. researchgate.net This indicates that the spatial relationship between the substituent and the core scaffold is crucial for optimal interaction with the receptor binding pocket.
Conformational Analysis and its Influence on Receptor Binding
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat/twist-boat conformations. nih.gov Similarly, the five-membered pyrrolidine (B122466) ring is not planar and exists in various envelope and twist conformations. nih.gov The interplay of these conformational preferences in the combined 4-pyrrolidin-1-yl-piperidine scaffold dictates the spatial presentation of key pharmacophoric features to the receptor.
Computational studies on N-substituted piperidines and pyrrolidines have shown that multiple low-energy conformers can exist, and their relative populations can be estimated. nih.gov The bioactive conformation, the specific shape the molecule adopts when binding to its target, is often one of these low-energy conformers. Locking a molecule into its bioactive conformation through conformational restriction, for example, by introducing rigidifying elements, can lead to a significant increase in potency and selectivity. nih.gov While specific conformational analysis studies for 4-pyrrolidin-1-yl-piperidine hydrochloride are not widely reported, the principles derived from related structures underscore the importance of understanding the conformational landscape of these derivatives for effective drug design.
Stereochemical Considerations in Activity Modulation
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and derivatives of 4-pyrrolidin-1-yl-piperidine are no exception. The introduction of stereocenters in the pyrrolidine ring, the piperidine ring, or any attached side chains can lead to stereoisomers with markedly different pharmacological profiles. nih.gov
The differential activity of enantiomers and diastereomers arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. One stereoisomer may fit into the binding site with high affinity, while another may bind weakly or not at all. In some cases, different stereoisomers can even exhibit different pharmacological effects (e.g., agonist versus antagonist activity). nih.gov
The synthesis of chiral pyrrolidine-based inhibitors has demonstrated the importance of stereochemistry for potent and selective enzyme inhibition. nih.gov For instance, the separation and individual testing of stereoisomers of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines revealed that while high sigma-1 site affinity was generally observed, the chirality introduced by a methyl substitution led to notable differences in both affinity and selectivity. nih.gov The (-)-(S)-enantiomer of one derivative displayed the highest sigma-1 affinity and the best selectivity over the sigma-2 site. nih.gov This highlights the necessity of controlling stereochemistry during the design and synthesis of new 4-pyrrolidin-1-yl-piperidine derivatives to optimize their therapeutic potential.
Comparative Analysis with Structurally Similar Compounds
Analogues with Altered Ring Sizes
Modification of the ring size of either the pyrrolidine or piperidine moiety can have a profound impact on the biological activity of the resulting analogues. Altering the ring size changes the bond angles, conformational flexibility, and the spatial disposition of substituents, which in turn affects how the molecule interacts with its target receptor.
For example, in a study of diphenylpyrazine cyclic amine derivatives as IP receptor agonists, it was observed that smaller cyclic amines, such as azetidine (B1206935) (a four-membered ring) or pyrrolidine (a five-membered ring), significantly reduced the desired antiaggregatory activity compared to the piperidine (six-membered ring) analogue. acs.org Conversely, a larger, more flexible azepane (seven-membered ring) derivative also showed decreased potency. acs.org This suggests that the six-membered piperidine ring provides the optimal geometry and conformational properties for this particular receptor interaction.
These findings underscore the principle that there is often an optimal ring size for a given scaffold and biological target, and deviations from this size, either smaller or larger, can be detrimental to activity.
Derivatives with Different Nitrogen Substitutions
Substitution on the nitrogen atoms of both the pyrrolidine and piperidine rings is a common strategy for modulating the pharmacological properties of 4-pyrrolidin-1-yl-piperidine derivatives.
In a notable comparative study, the replacement of a piperidine ring with a piperazine (B1678402) ring in a series of histamine (B1213489) H3 and sigma-1 receptor ligands resulted in a dramatic decrease in affinity for the sigma-1 receptor, highlighting the critical role of the piperidine moiety for this specific target. nih.gov This demonstrates that the nature of the heteroatoms in the ring can be as important as the ring size.
Furthermore, substitutions on the piperidine nitrogen have been shown to be a key determinant of activity. In the aforementioned series of analgesic 4-(1-pyrrolidinyl)piperidine derivatives, the attachment of a phenacyl group to the piperidine nitrogen was a core feature, and modifications to the phenyl ring of this group significantly influenced potency. researchgate.net This indicates that the N-substituent on the piperidine ring can be tailored to optimize interactions with the receptor.
Rational Design Principles for Enhanced Target Selectivity
The rational design of selective ligands is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. For 4-pyrrolidin-1-yl-piperidine derivatives, several principles can be applied to enhance target selectivity.
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the target receptor to design ligands with high affinity and selectivity. nih.gov By understanding the key interactions between a ligand and its receptor at the atomic level, modifications can be made to the ligand to improve these interactions and to introduce features that are not complementary to the binding sites of off-target receptors.
Another strategy is the hybridization of pharmacophores from known selective ligands. For instance, a study on dual FXR/PPARδ agonists for the treatment of pulmonary fibrosis successfully employed a hybridization strategy, combining features of a known FXR agonist and a known PPARδ agonist to create novel dual-target ligands. nih.gov This principle can be adapted to design selective ligands by incorporating structural motifs known to confer selectivity for the desired target.
Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity and selectivity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. mdpi.com By systematically exploring the effects of different substituents and structural modifications in silico, the design process can be made more efficient and focused on achieving high target selectivity. The introduction of a pyrrolidine group at the 4-position of a piperidine ring has itself been shown to be a successful strategy for enhancing activity and subtype selectivity in a series of PPARδ agonists. nih.gov
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). nih.gov This technique is instrumental in structure-based drug design for screening virtual libraries and understanding potential mechanisms of action.
Docking algorithms explore a vast conformational space to identify the most favorable binding pose of a ligand within a protein's active site. The output is typically a "docking score," which estimates the binding affinity, often expressed in kcal/mol. researchgate.net For derivatives containing the pyrrolidine scaffold, docking studies have been used to predict binding energies against various targets. For instance, in studies of similar heterocyclic compounds, predicted binding affinities can range significantly depending on the target protein, indicating potential selectivity. researchgate.netscispace.com
A hypothetical docking study of 4-Pyrrolidin-1-yl-piperidine against several protein classes could yield results similar to those observed for related structures.
| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Neurodegenerative Disease |
| MDM2 | 4LWU | -8.5 | Oncology |
| Dopamine (B1211576) D2 Receptor | 6CM4 | -9.8 | CNS Disorders |
| CXCR4 Chemokine Receptor | 3ODU | -7.9 | Inflammation / Oncology |
This table is illustrative and based on typical values obtained for similar heterocyclic scaffolds in computational studies.
Beyond predicting affinity, docking simulations provide a detailed 3D model of the protein-ligand complex, allowing for the analysis of specific intermolecular interactions. mdpi.com These interactions are critical for binding and selectivity. Key interactions typically analyzed include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein (e.g., with residues like Gln167). utupub.fi
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the aliphatic rings) and hydrophobic pockets in the protein.
Ionic Interactions: The protonated amine of the piperidine ring could form salt bridges with negatively charged residues like aspartate or glutamate.
π-π Stacking: Although less relevant for the saturated rings of this specific compound, aromatic derivatives often exhibit this interaction with residues like tyrosine or phenylalanine. nih.gov
Analysis of these interactions helps explain why a ligand binds to a specific target and can guide the design of new derivatives with improved potency and selectivity. nih.gov
Conformational Landscape Analysis
The biological activity of a molecule is heavily dependent on its three-dimensional shape. researchgate.net The pyrrolidine and piperidine rings are not planar and can adopt various conformations. nih.gov Conformational landscape analysis investigates the different low-energy shapes (conformers) a molecule can assume. The five-membered pyrrolidine ring, for instance, undergoes "pseudorotation," leading to distinct "envelope" and "twist" conformations. researchgate.net Similarly, the piperidine ring primarily exists in "chair" and "boat" conformations.
Understanding the preferred conformations of 4-Pyrrolidin-1-yl-piperidine is crucial because only specific shapes may fit optimally into a protein's binding site. This analysis helps rationalize binding affinities and provides a structural basis for designing more rigid analogs that are "locked" in a bioactive conformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogs of 4-Pyrrolidin-1-yl-piperidine, researchers would synthesize a library of related compounds and measure their biological activity (e.g., IC50 values). nih.gov
Various molecular descriptors (properties representing the physicochemical characteristics of the molecules) are then calculated and correlated with the activity using statistical methods like partial least squares (PLS) regression. nih.gov Advanced 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used. scispace.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. scispace.com
| QSAR Model Type | Cross-validated r² (q²) | Conventional r² | Predictive r² (r²_pred) | Interpretation |
|---|---|---|---|---|
| 2D-QSAR | > 0.5 | > 0.6 | > 0.6 | Good internal consistency and predictive power for a test set. |
| CoMFA | > 0.5 | > 0.9 | > 0.6 | Strong correlation based on steric and electrostatic fields. |
| CoMSIA | > 0.5 | > 0.9 | > 0.6 | Strong correlation including hydrophobic, and H-bond donor/acceptor fields. |
This table presents typical validation metrics for robust QSAR models as cited in the literature. scispace.com
De Novo Design Approaches Based on Structural Motifs
The 4-pyrrolidinyl-piperidine scaffold itself can serve as a foundational structural motif for de novo drug design. This approach involves using computational algorithms to design novel molecules that are predicted to bind to a specific target, often by assembling fragments or growing a molecule within the active site. The pyrrolidine and piperidine rings are valuable building blocks in medicinal chemistry due to their favorable 3D geometry, metabolic stability, and ability to present substituents in specific spatial orientations. nih.govnih.gov De novo design programs can use this core scaffold and explore different substitution patterns to optimize interactions with a target protein, leading to the creation of entirely new chemical entities.
Molecular Dynamics Simulations for Binding Stability
While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. utupub.fi An MD simulation calculates the forces between atoms and their subsequent movements, simulating the behavior of the complex in a physiological environment (e.g., in water at body temperature).
By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of the predicted binding pose. nih.gov Key metrics analyzed from MD trajectories include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the ligand's or protein's atoms from their initial position. A low and stable RMSD for the ligand suggests a stable binding mode. nih.gov
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov
MD simulations can refine docking poses, reveal alternative binding modes, and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.netresearchgate.net
| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Interpretation |
|---|---|---|---|
| Protein + Stable Binder | 100 | 1.5 - 2.5 | The ligand remains stably bound in the active site throughout the simulation. |
| Protein + Unstable Binder | 100 | > 4.0 | The ligand shows significant movement and may be dissociating from the active site. |
This table provides an illustrative example of how RMSD values are interpreted to assess binding stability in MD simulations. nih.gov
Conclusion
Established Synthetic Routes and Reaction Conditions
The construction of the core 4-pyrrolidin-1-yl-piperidine structure is primarily achieved through well-established reactions that form carbon-nitrogen bonds, with reductive amination being a cornerstone of this process.
A principal and widely utilized multi-step pathway for synthesizing 4-pyrrolidin-1-yl-piperidine involves the reductive amination of 4-piperidone (B1582916) with pyrrolidine (B122466). This reaction proceeds in two key stages:
Iminium Ion or Enamine Formation: 4-piperidone, which can be used as its hydrochloride salt, reacts with the secondary amine, pyrrolidine. This condensation reaction, typically acid-catalyzed, forms a water molecule and a reactive intermediate. Depending on the precise conditions and substitution, this intermediate can be an iminium ion or the corresponding enamine.
Reduction: The intermediate is then reduced in situ to form the stable tertiary amine product. A variety of reducing agents can be employed for this step, each with specific advantages concerning reactivity, selectivity, and mildness of conditions.
This fundamental transformation is a key reaction in the synthesis of numerous piperidine-containing compounds. beilstein-journals.org
Palladium-Catalyzed Coupling Reactions
Palladium catalysis offers a powerful tool for the synthesis of complex analogs, particularly for creating carbon-carbon and carbon-nitrogen bonds that are otherwise challenging to form. While not typically used for the initial construction of the 4-pyrrolidin-1-yl-piperidine core, palladium-catalyzed reactions are instrumental in the N-arylation of the piperidine (B6355638) or pyrrolidine nitrogen to produce a diverse range of analogs.
For instance, palladium-catalyzed tandem N-arylation/carboamination reactions can be used to generate N-aryl-2-benzyl pyrrolidine derivatives. nih.gov This type of methodology, applied to the 4-pyrrolidin-1-yl-piperidine scaffold, would allow for the introduction of various aryl groups. The process often involves an in situ modification of the palladium catalyst through the exchange of phosphine (B1218219) ligands to achieve selective diarylation in a one-pot process. nih.gov Similarly, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine highlights a sophisticated method to introduce aryl substituents onto the pyrrolidine ring, a strategy applicable to creating advanced analogs. nih.govscilit.com
Key components of these reactions include:
Palladium Precatalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common choice.
Ligands: Phosphine ligands, such as tri-tert-butylphosphine (B79228) (PtBu₃), are crucial for catalyst activity and selectivity.
Base: A base like sodium tert-butoxide is required to facilitate the coupling.
Multi-Step Synthesis Pathways
Beyond the primary reductive amination route, other multi-step syntheses have been developed for piperidine and pyrrolidine structures, which can be adapted for the synthesis of analogs. One innovative approach is the iron-catalyzed reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) promotes the formation and reduction of an imine, leading to cyclization. nih.gov Another method involves a one-pot cyclization/reduction cascade of halogenated amides, activated by trifluoromethanesulfonic anhydride, followed by reduction with sodium borohydride. nih.gov
More complex, stereoselective syntheses of piperidine alkaloids have been achieved through a TMSOTf-mediated reductive hydroamination cascade of enynyl amines. organic-chemistry.org Such advanced, multi-step strategies are particularly valuable for generating stereochemically complex analogs. organic-chemistry.orgresearchgate.net Flow chemistry also presents a modern paradigm for multi-step synthesis, allowing for the combination of several reaction steps into a continuous, automated sequence using immobilized reagents and catalysts, significantly reducing manual handling and reaction times. syrris.jp
A common multi-step synthesis for the parent compound is outlined below:
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 4-Piperidone, Pyrrolidine | Mild acid catalyst (e.g., acetic acid), Solvent (e.g., Toluene, Methanol) | Iminium salt / Enamine intermediate |
| 2 | Iminium/Enamine Intermediate | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) | 4-Pyrrolidin-1-yl-piperidine |
| 3 | 4-Pyrrolidin-1-yl-piperidine | HCl (in a suitable solvent like ether or isopropanol) | 4-Pyrrolidin-1-yl-piperidine hydrochloride |
Reagent Selection and Optimization
The choice of reagents, particularly the reducing agent in the reductive amination pathway, is critical for optimizing the synthesis of 4-pyrrolidin-1-yl-piperidine.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the initial ketone but is sufficiently reactive to reduce the intermediate iminium ion. Its tolerance for acidic conditions allows the entire reaction to proceed efficiently in a single step.
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for the iminium ion over the ketone. However, it is highly toxic, which can be a significant drawback.
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) or platinum catalyst is another effective method. This approach is clean as the only byproduct is water. However, it requires specialized equipment for handling hydrogen gas under pressure and may not be compatible with other functional groups in the molecule (e.g., alkenes or alkynes) that could also be reduced.
Optimization of palladium-catalyzed coupling reactions for analog synthesis involves screening different ligands, bases, solvents, and temperatures to maximize yield and selectivity. beilstein-journals.org
Derivatization Strategies for Structural Modification
Derivatization of the 4-pyrrolidin-1-yl-piperidine scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be targeted at the piperidine nitrogen or the carbon framework of either ring.
A variety of 4-(1-pyrrolidinyl) piperidine analogs have been synthesized by introducing variable substituents on a phenacyl moiety attached to the piperidine nitrogen. researchgate.net These modifications allow for a systematic investigation of how different electronic and steric properties influence biological activity. researchgate.net
Functional Group Interconversions
The most common site for functional group interconversion is the piperidine nitrogen. Starting from the secondary amine of a precursor like 4-pyrrolidinopiperidine, a wide range of functional groups can be introduced.
N-Alkylation: Reaction with alkyl halides or other electrophiles introduces alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides yields amides.
N-Arylation: As discussed, palladium-catalyzed cross-coupling reactions can form N-aryl bonds.
N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
These transformations allow for the synthesis of diverse libraries of compounds from a common intermediate. For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated as enzyme inhibitors, demonstrating the utility of this approach. nih.gov
Substituent Variation at the Piperidine Moiety
Altering the substitution pattern on the carbon skeleton of the piperidine ring provides another avenue for structural modification. Rhodium-catalyzed C-H insertion reactions offer a sophisticated method for site-selective functionalization. nih.gov By carefully selecting the rhodium catalyst and the protecting group on the piperidine nitrogen, it is possible to direct the introduction of new substituents to the C2, C3, or C4 positions of the piperidine ring. nih.gov
For example, the reaction of N-Boc-piperidine with a donor/acceptor carbene in the presence of a specific rhodium catalyst can lead to selective functionalization at the C2 position. In contrast, using a different catalyst and an N-α-oxoarylacetyl protecting group can direct the substitution to the C4 position. nih.gov This level of control is invaluable for creating specific positional isomers to probe biological targets.
| Modification Strategy | Target Site | Reaction Type | Example Reagents | Resulting Structure |
| N-Acylation | Piperidine Nitrogen | Acylation | Substituted phenacyl bromides | N-phenacyl-4-pyrrolidinylpiperidines researchgate.net |
| N-Alkylation | Piperidine Nitrogen | Alkylation | Benzyl bromide | N-benzyl-4-pyrrolidinylpiperidine |
| N-Arylation | Piperidine Nitrogen | Pd-catalyzed coupling | Aryl halides, Pd(OAc)₂, ligand | N-aryl-4-pyrrolidinylpiperidines nih.gov |
| C-H Functionalization | Piperidine Ring (C2, C4) | Rh-catalyzed C-H insertion | Donor/acceptor carbenes, Rh₂(catalyst)₄ | C-substituted piperidine analogs nih.gov |
Modifications of the Pyrrolidine Ring
Modifications of the pyrrolidine ring in 4-pyrrolidin-1-yl-piperidine analogs are crucial for exploring the structure-activity relationships of this class of compounds. While direct functionalization of the pyrrolidine moiety on the pre-formed 4-pyrrolidin-1-yl-piperidine scaffold is not extensively documented, various synthetic strategies for constructing substituted pyrrolidines can be employed to generate a diverse range of analogs. These methods can be broadly classified into two approaches: the use of a pre-functionalized pyrrolidine ring as a building block or the construction of the pyrrolidine ring from acyclic precursors.
One prominent strategy involves the ring contraction of readily available pyridines. A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govresearchgate.net These intermediates are versatile synthons that can be further transformed into a variety of functionalized pyrrolidines. researchgate.netnih.gov This method is compatible with a broad range of substrates and functional groups, allowing for the synthesis of pyrrolidines with diverse substitution patterns. researchgate.net
Another approach is the functionalization of proline and 4-hydroxyproline (B1632879) derivatives, which are readily available chiral precursors. mdpi.com These starting materials can be stereoselectively converted into a variety of substituted pyrrolidines that can then be coupled with a suitable piperidine derivative. For instance, (S)-prolinol, obtained from the reduction of proline, serves as a key starting material for numerous pyrrolidine-containing drugs. mdpi.com
Furthermore, stereoselective methods for the synthesis of pyrrolidine derivatives from acyclic precursors offer another avenue for modification. mdpi.com Intramolecular cyclization of suitably functionalized acyclic amines is a powerful strategy for constructing the pyrrolidine ring with control over stereochemistry. mdpi.com For example, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which upon hydrogenation and oxidation can yield a functionalized pyrrolidine. mdpi.com
While some studies report the synthesis of novel analogs of 4-(1-Pyrrolidinyl) Piperidine, these often involve modifications at the piperidine nitrogen. nih.govresearchgate.net However, the diverse methods available for synthesizing substituted pyrrolidines provide a robust toolbox for creating analogs with modified pyrrolidine rings, enabling a thorough exploration of the chemical space around this scaffold.
Modern Synthetic Techniques in Compound Preparation
The preparation of this compound and its analogs has benefited significantly from the adoption of modern synthetic techniques. These technologies aim to increase efficiency, reduce reaction times, improve safety, and enable the rapid generation of compound libraries for screening. Flow chemistry and automated synthesis are at the forefront of these advancements.
Flow Chemistry Approaches
Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the preparation of heterocyclic compounds, including piperidine and pyrrolidine derivatives. This technique involves the continuous pumping of reagents through a reactor, offering several advantages over traditional batch synthesis. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous intermediates, and improved scalability.
The application of flow chemistry is particularly well-suited for the synthesis of piperidine and pyrrolidine rings. For instance, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been successfully employed to synthesize both piperidine and pyrrolidine derivatives. nih.gov This method offers good yields and can be performed on a preparative scale through continuous electrolysis. nih.gov
The integration of flow chemistry with other enabling technologies, such as microwave irradiation, can further accelerate reaction rates. While not specifically reported for this compound, the general applicability of these combined technologies to heterocyclic synthesis suggests their potential in this context.
The table below summarizes various research findings on the application of flow chemistry in the synthesis of relevant heterocyclic cores.
| Heterocyclic Core | Synthetic Method | Key Advantages of Flow Chemistry | Reference |
|---|---|---|---|
| Piperidine | Electroreductive Cyclization | Good yields, preparative scale synthesis, continuous process | nih.gov |
| Pyrrolidine | Electroreductive Cyclization | Efficient, scalable, uses readily available starting materials | nih.gov |
| 1,4-disubstituted 1,2,3-triazoles | Click Chemistry | No handling work-up required, use of solid-supported scavengers | researchgate.net |
| 4,5-disubstituted Oxazoles | Multistep automated synthesis | Rapid on-demand synthesis, screening of reaction parameters | rsc.org |
Automated Synthesis Applications
Automated synthesis platforms have revolutionized the process of drug discovery by enabling the high-throughput synthesis of large compound libraries. These systems automate the repetitive tasks of dispensing reagents, controlling reaction conditions, and purifying products, thereby accelerating the synthesis of diverse analogs for biological screening.
The synthesis of libraries based on the 4-aminopiperidine (B84694) scaffold, which is structurally related to 4-pyrrolidin-1-yl-piperidine, has been successfully demonstrated using a combination of computational design, parallel solution-phase synthesis, and automated high-throughput purification. This approach facilitated the production of a 120-member library of 1-aryl-4-aminopiperidine analogs.
More specifically, the synthesis of pyrrolidine derivatives has been achieved on a large scale using automated platforms. In one notable example, over 1000 iminopyrrolidine derivatives were synthesized in a fully automated fashion using a low-volume, non-contact dispensing technology. This highlights the power of automation in exploring a vast chemical space around a core scaffold.
The table below presents key research findings related to the application of automated synthesis in generating libraries of relevant heterocyclic compounds.
| Scaffold/Compound Class | Automated Technique | Number of Compounds Synthesized | Key Outcomes | Reference |
|---|---|---|---|---|
| 1-aryl-4-aminopiperidines | Parallel solution-phase synthesis and automated purification | 120 | Rapid generation of a focused library for drug discovery | nih.gov |
| Iminopyrrolidines | Low-volume, non-contact dispensing (I-DOT) | >1000 | High-throughput synthesis with good yields and stereoselectivity | ajchem-a.com |
| Peptides | High-throughput parallel peptide synthesizer | Thousands | Enables making and testing of large numbers of peptides | researchgate.net |
| General small molecules | On-chip solution-based synthesis (chemBIOS platform) | Hundreds to thousands | Miniaturized and parallelized synthesis with in situ reaction monitoring |
In Vitro Pharmacological and Mechanistic Studies
Receptor Binding Affinity and Selectivity Profiling
The 4-pyrrolidin-1-yl-piperidine scaffold has been incorporated into ligands targeting histamine (B1213489) receptors, particularly the H3 subtype, which is a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system. acs.org Derivatives built upon a piperidine (B6355638) core have been shown to exhibit high affinity for the human H3 receptor (hH3R), with some compounds demonstrating Ki values in the low nanomolar range. acs.orgnih.gov
For example, in studies of dual-acting ligands, compounds featuring an unsubstituted piperidine ring were found to be highly influential for affinity at the hH3R. acs.orgnih.gov The replacement of a piperazine (B1678402) ring with a piperidine moiety in certain chemical series was identified as a critical structural feature for achieving dual activity at both H3 and sigma-1 receptors, while maintaining potent H3 receptor affinity. nih.gov Furthermore, novel substituted pyrrolidines have been developed as high-affinity histamine H3 receptor antagonists. lookchem.com While these studies underscore the importance of the piperidine and pyrrolidine (B122466) rings in designing H3R ligands, specific binding data for the un-derivatized 4-pyrrolidin-1-yl-piperidine hydrochloride is not available.
| Compound Series | Modification | hH3R Affinity (Ki) |
|---|---|---|
| Piperidine Analogues | Unsubstituted Piperidine Ring | 2.7 - 6.2 nM |
| 4-Pyridylpiperidine Analogues | Addition of 4-pyridyl group | 7.7 - 69 nM |
The pyrrolidine ring is a key component of compounds known to interact with monoamine transporters. Research into analogs of pyrovalerone, which contain a 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one structure, has identified potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with comparatively weak activity at the serotonin (B10506) transporter (SERT). nih.gov For instance, the (2S)-enantiomer of pyrovalerone demonstrated a DAT Ki of 18.1 nM and a dopamine uptake IC50 of 16.3 nM. nih.gov
Another study focusing on analogs of lobelane (B1250731) found that reducing the central piperidine ring to a pyrrolidine ring resulted in compounds with varied affinities for the vesicular monoamine transporter 2 (VMAT2). nih.gov These findings suggest that the pyrrolidine motif is valuable for designing monoamine uptake inhibitors, although direct binding data for this compound at these transporters is not documented.
The melanocortin-4 receptor (MC4R) is a GPCR that plays a critical role in regulating energy homeostasis and is a target for the treatment of obesity. frontiersin.orgnih.gov The development of ligands for MC4R has largely focused on peptide-based agonists and other complex small molecules. nih.govnih.gov While pyrrolidine-containing structures have been explored in various areas of medicinal chemistry, there is no specific published research detailing the binding affinity or functional activity of this compound at the MC4R or other melanocortin receptor subtypes.
Medicinal chemistry efforts have revealed that scaffolds incorporating a piperidine ring can exhibit affinity for other receptors beyond the primary target. Notably, a series of piperidine derivatives designed as H3 receptor ligands were also found to possess high affinity for the sigma-1 (σ1) receptor, a non-opioid receptor located at the endoplasmic reticulum. nih.govnih.gov In one instance, a piperidine-containing compound displayed a Ki value of 3.64 nM at the σ1 receptor, establishing it as a potent dual H3/σ1 ligand. nih.gov The piperidine moiety was determined to be a crucial structural element for this dual activity. nih.gov
Enzyme Inhibition Assays
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.orgnih.gov The 4-pyrrolidin-1-yl-piperidine scaffold has been integrated into the structure of potent and selective NAPE-PLD inhibitors.
A notable example is the compound LEI-401, a complex molecule that contains both (S)-3-hydroxypyrrolidin-1-yl and (S)-3-phenylpiperidin-1-yl moieties. This compound was identified as a highly potent CNS-active NAPE-PLD inhibitor with an in vitro Ki value of 27 nM. nih.gov Other reported inhibitors, such as ARN19874, feature different core structures and exhibit more moderate potency, with an IC50 of approximately 34 µM. escholarship.orgresearchgate.net These findings demonstrate that the combined pyrrolidine and piperidine structures can be effectively utilized as building blocks for the discovery of potent enzyme inhibitors, although the inhibitory activity of the parent this compound itself has not been reported.
| Compound | Core Structure | Potency |
|---|---|---|
| LEI-401 | Contains Pyrrolidine and Piperidine Moieties | Ki = 27 nM |
| ARN19874 | Quinazoline Sulfonamide | IC50 ≈ 34 µM |
NLRP3 ATPase Activity
The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its activation is dependent on the ATPase activity of the NLRP3 protein's NACHT domain. nih.gov Inhibition of this ATPase activity is a key mechanism for several known NLRP3 inhibitors. researchgate.net However, a comprehensive search of scientific databases and literature yields no specific studies investigating the effect of this compound on the ATPase activity of the NLRP3 protein. Consequently, no data is available to confirm or deny its potential as an NLRP3 inflammasome inhibitor via this mechanism.
Tyrosine Kinase Inhibition (e.g., Mer and Axl)
Mer and Axl are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in various cellular processes, including cell survival, proliferation, and immune regulation. nih.govnih.gov Their dysregulation is often associated with cancer and inflammatory diseases, making them important therapeutic targets. nih.govnih.gov While various molecules containing pyrrolidine or piperidine moieties have been explored as kinase inhibitors, there is no specific published research that evaluates the inhibitory activity of this compound against Mer, Axl, or other tyrosine kinases. Therefore, its potential as a tyrosine kinase inhibitor remains uninvestigated.
Cell-Based Functional Assays
Cell-based assays are critical for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. These assays can provide insights into a compound's efficacy and potential therapeutic applications.
Inhibition of Inflammasome Activation (e.g., NLRP3-dependent pyroptosis, IL-1β release) in Macrophages
Activation of the NLRP3 inflammasome in macrophages leads to caspase-1 activation, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β into its active form, IL-1β, and induces a form of inflammatory cell death known as pyroptosis. nih.govnih.gov This pathway is a key target for anti-inflammatory drug development. thno.org Despite the importance of this pathway, no cell-based functional data has been published detailing the effects of this compound on NLRP3 inflammasome activation, pyroptosis, or IL-1β release in macrophages.
Antiproliferative Effects in Cancer Cell Lines (e.g., Cervical Cancer Cells)
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a standard component of anticancer drug discovery. While various compounds are tested for their effects on different cancer cell lines, including those derived from cervical cancer, nih.govwaocp.org there is no available scientific literature that reports on the antiproliferative effects of this compound against cervical cancer cells or any other cancer cell line.
| Cell Line | Compound | Activity | IC50 |
| Cervical Cancer Cells | This compound | Antiproliferative Effects | No Data Available |
Investigation of Molecular Targets and Signaling Pathways
Understanding how a compound interacts with specific molecular targets and modulates signaling pathways is essential for its development as a therapeutic agent.
Receptor Agonism/Antagonism Mechanisms
Receptor agonists are molecules that bind to and activate a receptor, mimicking the effect of a natural ligand, while antagonists bind to a receptor and block its activation by agonists. sigmaaldrich.comlabome.com The pyrrolidine and piperidine rings are present in many compounds that exhibit receptor agonist or antagonist activity. However, there are no specific studies that have investigated the receptor binding profile of this compound to determine if it acts as an agonist or antagonist at any known receptor. Its molecular targets and impact on signaling pathways are currently undefined in the scientific literature.
| Receptor Target | Compound | Mechanism |
| Not Applicable | This compound | No Data Available |
Enzyme Modulatory Activities
While direct in vitro enzyme modulatory studies on this compound are not extensively documented in publicly available scientific literature, research into its derivatives has revealed significant and specific interactions with key enzymes and receptors that function as modulators of cellular processes. These studies underscore the potential of the 4-pyrrolidin-1-yl-piperidine scaffold as a basis for the development of potent and selective enzyme inhibitors and receptor agonists. The primary areas of investigation have focused on cholinesterases and peroxisome proliferator-activated receptors.
Detailed research findings have demonstrated that specific structural modifications to the 4-pyrrolidin-1-yl-piperidine core can yield compounds with high affinity for their respective enzyme targets. These findings are crucial for understanding the structure-activity relationships of this class of compounds and for guiding the design of future therapeutic agents.
One of the most notable findings is the potent and selective inhibition of acetylcholinesterase (AChE) by a derivative of 4-pyrrolidin-1-yl-piperidine. In a study focused on novel piperidine derivatives, a compound identified as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent inhibitors of acetylcholinesterase discovered. nih.gov This compound exhibited an IC50 value of 0.56 nM, indicating extremely high potency. nih.gov Furthermore, it demonstrated remarkable selectivity, with an affinity for acetylcholinesterase that was 18,000 times greater than for butyrylcholinesterase (BChE). nih.gov Such high selectivity is a critical attribute for potential therapeutic agents, as it can minimize off-target effects.
In a different area of research, a derivative incorporating the 4-(1-pyrrolidinyl)piperidine (B154721) structure was identified as a potent agonist for the peroxisome proliferator-activated receptor delta (PPARδ). nih.gov PPARs are ligand-activated transcription factors that regulate gene expression, and their modulation can have significant therapeutic effects. The derivative, referred to as compound 21 in the study, demonstrated strong PPARδ agonist activity with an EC50 of 3.6 nM. nih.gov This indicates that the 4-pyrrolidin-1-yl-piperidine scaffold can also be effectively utilized in the design of potent receptor agonists.
The following tables summarize the in vitro enzyme and receptor modulatory activities of these derivatives of 4-Pyrrolidin-1-yl-piperidine.
Table 1: Cholinesterase Inhibitory Activity of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride
| Enzyme | IC50 (nM) | Selectivity |
| Acetylcholinesterase (AChE) | 0.56 | 18,000-fold over BChE |
| Butyrylcholinesterase (BChE) | >10,000 |
Table 2: Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonist Activity of Compound 21
| Receptor | EC50 (nM) | Activity Type |
| PPARδ | 3.6 | Agonist |
These findings highlight the versatility of the 4-pyrrolidin-1-yl-piperidine core structure in medicinal chemistry. By modifying the substituents on the piperidine and pyrrolidine rings, researchers have been able to develop compounds that potently and selectively modulate the activity of different and important biological targets. The data from these studies provide a strong foundation for the further exploration and development of new therapeutic agents based on this chemical scaffold.
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques
Chromatographic methods are essential for separating "4-Pyrrolidin-1-yl-piperidine hydrochloride" from impurities, starting materials, and by-products. The choice of technique depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or rapid sample throughput.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantification of non-volatile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is commonly the method of choice.
Developing an RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical approach would utilize a C18 column, which provides a non-polar stationary phase suitable for retaining the compound. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic nitrogen atoms in the piperidine (B6355638) and pyrrolidine (B122466) rings, thereby influencing retention and peak symmetry. Gradient elution may be employed to ensure the timely elution of all components in complex mixtures. Detection is commonly performed using an ultraviolet (UV) detector, although the compound's chromophore may necessitate detection at lower wavelengths (e.g., ~200-220 nm) or the use of alternative detectors if UV absorbance is weak.
For related piperidine compounds, pre-column derivatization with reagents like 4-toluenesulfonyl chloride has been used to enhance detectability and chromatographic performance. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Piperidine-Containing Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) researchgate.netnih.gov |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile researchgate.netnih.gov |
| Gradient | Isocratic or Gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Column Temperature | 30°C researchgate.netnih.gov |
| Detection | UV-VIS Detector |
| Injection Volume | 10-20 µL |
This table presents a generalized starting point for method development based on established methods for similar analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for the identification of "this compound", its metabolites, and degradation products, even at trace levels.
In an LC-MS method, the chromatographic conditions are often similar to those used in HPLC-UV. However, the mobile phase composition must be compatible with the mass spectrometer's ionization source, meaning volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile phosphate buffers. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in positive ion mode to protonate the basic nitrogen atoms, yielding a prominent [M+H]⁺ ion. The mass analyzer (e.g., quadrupole, time-of-flight) can be operated in full scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) mode for targeted quantification. For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and generate a characteristic fragmentation pattern.
Table 2: General LC-MS Parameters for Analysis
| Parameter | Typical Conditions |
|---|---|
| Chromatography | HPLC or UPLC system |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
| Collision Gas | Argon or Nitrogen (for MS/MS) |
| Mobile Phase | Volatile buffers (e.g., Ammonium Acetate, Ammonium Formate) with Acetonitrile/Methanol |
This table outlines common parameters for developing an LC-MS method for the target compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. nih.gov This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov A UPLC method for "this compound" would allow for much shorter run times, typically under 5 minutes, while providing sharper and more intense peaks. nih.gov
The principles of method development for UPLC are analogous to HPLC, involving the optimization of the column, mobile phase, and temperature. However, the instrumentation is specifically designed to handle the higher backpressures generated by the smaller particle size columns. The reduced solvent consumption makes UPLC a more environmentally friendly and cost-effective option for high-throughput analysis in research applications. nih.gov
Table 3: Comparison of Typical HPLC and UPLC Characteristics
| Feature | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions | e.g., 250 x 4.6 mm | e.g., 50 x 2.1 mm |
| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |
| Typical Run Time | 15 - 30 min | 1 - 5 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Relative Sensitivity | Good | Excellent |
This table highlights the key differences and advantages of UPLC over traditional HPLC.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of "this compound". Each method provides unique information about the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination. ¹H-NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C-NMR provides information about the carbon skeleton.
For "this compound", spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in which the hydrochloride salt is soluble.
¹H-NMR: The spectrum would show a complex set of signals in the aliphatic region. The protons on the piperidine and pyrrolidine rings would appear as multiplets due to spin-spin coupling with adjacent protons. The presence of the hydrochloride salt would likely lead to broad signals for the N-H protons, which may exchange with the solvent.
¹³C-NMR: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom in the molecule. A study on the free base, 4-(1-pyrrolidinyl)piperidine (B154721), identified the chemical shifts for all nine carbon atoms. researchgate.net The chemical shifts for the hydrochloride salt would be expected to be similar, with some downfield shifts for carbons adjacent to the protonated nitrogen atoms.
A comprehensive analysis often involves two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) to definitively assign all proton and carbon signals. researchgate.net
Table 4: Representative NMR Data for 4-(1-Pyrrolidinyl)piperidine Scaffold
| Nucleus | Description | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹H-NMR | Protons on piperidine and pyrrolidine rings | ~1.5 - 3.5 |
| N-H protons (piperidine ring, hydrochloride) | Variable, often broad | |
| ¹³C-NMR | Carbons of the pyrrolidine ring | ~45 - 55 |
Note: Chemical shifts are highly dependent on the solvent and the protonation state of the molecule. This table provides general ranges based on the parent structure.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by absorptions corresponding to the vibrations of its chemical bonds.
Key expected absorptions include:
N-H stretching: A broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the ammonium (R₃N⁺-H) group in the hydrochloride salt.
C-H stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the aliphatic CH₂ groups in the piperidine and pyrrolidine rings.
C-H bending: Absorptions in the 1300-1500 cm⁻¹ region correspond to the bending vibrations of the CH₂ groups. researchgate.net
C-N stretching: These vibrations typically appear in the fingerprint region of the spectrum, between 1000-1250 cm⁻¹.
The spectrum can be recorded on a solid sample using techniques such as a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). nih.govnih.gov
Table 5: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N⁺-H (Ammonium Salt) | Stretch | 2500 - 3300 (Broad) |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| CH₂ | Bend (Scissoring) | ~1450 |
This table summarizes the key diagnostic peaks expected in the IR spectrum of the compound.
Ultraviolet-Visible (UV) Spectrophotometry
No studies detailing the development and validation of a UV-Visible spectrophotometric method for the quantitative analysis of this compound were found. For such a method to be developed, research would need to establish key parameters, including:
Wavelength of Maximum Absorbance (λmax): The specific wavelength at which the compound absorbs the most light.
Linearity and Range: The concentration range over which the absorbance is directly proportional to the concentration of the compound.
Accuracy and Precision: The closeness of the measurement to the true value and the reproducibility of the measurement, respectively.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Specificity and Robustness: The ability of the method to assess the analyte unequivocally in the presence of other components and its capacity to remain unaffected by small, deliberate variations in method parameters.
Without experimental data from such a study, a data table for these validation parameters cannot be created.
Identification of Metabolites in Non-Clinical Models (e.g., in vitro, animal models)
There is currently no available research that identifies the metabolites of this compound in non-clinical models such as in vitro studies with liver microsomes or in vivo studies in animal models like rats or mice.
Metabolism studies for compounds containing piperidine and pyrrolidine rings often reveal several common biotransformation pathways. For structurally related compounds, metabolic pathways can include:
Hydroxylation: The addition of a hydroxyl (-OH) group to the piperidine or pyrrolidine ring.
N-dealkylation: The removal of an alkyl group from a nitrogen atom.
Ring Opening: The cleavage of one of the heterocyclic rings.
These metabolic transformations are typically catalyzed by cytochrome P450 enzymes in the liver. A study on the metabolism of piperidine in rats, for example, identified 3- and 4-hydroxypiperidine (B117109) as metabolites. Another study on a more complex molecule containing both piperidine and pyrrolidine moieties showed metabolism via hydroxylation, N-dealkylation, and amide hydrolysis.
However, without specific studies on this compound, the exact metabolites and the metabolic pathways involved remain unknown. Therefore, a detailed description of its metabolic profile and a corresponding data table of identified metabolites cannot be provided.
Applications of 4 Pyrrolidin 1 Yl Piperidine Hydrochloride As a Research Tool
Building Block in Organic Synthesis
The bifunctional nature of the 4-pyrrolidin-1-yl-piperidine scaffold makes it a crucial intermediate and building block in the synthesis of a wide array of organic molecules, particularly those with pharmaceutical relevance. chemimpex.com Its structure is leveraged by chemists to construct complex molecular architectures with desired biological activities.
Researchers have utilized 4-(1-Pyrrolidinyl)piperidine (B154721) as a key intermediate in the synthesis of diverse pharmaceuticals, including analgesics and antidepressants. chemimpex.com Its incorporation into a lead molecule can enhance therapeutic efficacy. chemimpex.com For instance, a variety of its derivatives, such as those with bromo, chloro, methoxy, and fluoro substituents, have been synthesized to explore their potential as antibacterial and antifungal agents. wisdomlib.org One study successfully synthesized several analogs by adding different phenacyl moieties, which demonstrated significant analgesic activity in preclinical models. researchgate.net
Furthermore, this compound is a reactant in the synthesis of targeted therapeutic agents. It has been used to create small molecules that can restore the expression of E-cadherin, a protein crucial for cell adhesion, which has implications in cancer research. sigmaaldrich.com It is also employed in the synthesis of selective inhibitors for Polo-like kinase 1 (Plk1), a key regulator of cell division and a target for anticancer drugs. sigmaaldrich.com Another significant application is in the development of novel agonists for the Peroxisome proliferator-activated receptor δ (PPARδ), a target for treating metabolic diseases like atherosclerosis. nih.gov In one study, the introduction of the pyrrolidine (B122466) group to the 4-position of a central piperidine (B6355638) ring was found to enhance the agonist activity and subtype selectivity of the resulting compound. nih.gov
The versatility of this building block is highlighted in the range of complex molecules synthesized from it, as shown in the table below.
| Target Molecule Class | Specific Examples | Research Area |
| Pharmaceuticals | Analgesics, Antidepressants | Medicinal Chemistry |
| Antimicrobials | Bromo, chloro, methoxy, fluoro, and naphthalene (B1677914) derivatives | Infectious Diseases |
| Enzyme Inhibitors | Selective Polo-like kinase 1 (Plk1) inhibitors | Oncology |
| Receptor Agonists | Novel PPARδ agonists | Metabolic Diseases |
| Cell Adhesion Modulators | Small molecules that restore E-cadherin expression | Cancer Research |
Ligand Design for Biological Probes
The distinct three-dimensional structure of the pyrrolidine ring makes it a favored scaffold in drug design and the creation of biological probes. researchgate.netnih.gov 4-Pyrrolidin-1-yl-piperidine hydrochloride is particularly useful in ligand design, where molecules are crafted to bind to specific biological targets like receptors and enzymes to study their function. chemimpex.com
The compound is used in biochemical research to investigate receptor interactions and signaling pathways, providing valuable insights into neurological functions and disorders. chemimpex.com Its structure is particularly amenable to modification, allowing for the design of novel compounds with improved potency and selectivity for targets within the central nervous system (CNS). chemimpex.com
A notable example is the design of a potent and selective PPARδ agonist, where the 4-(1-pyrrolidinyl)piperidine moiety was crucial for enhancing the desired biological activity. nih.gov This work demonstrates how the specific stereochemistry and conformational properties of the pyrrolidinyl-piperidine structure can be exploited to achieve high affinity and selectivity for a protein target. nih.govnih.gov It also serves as a reactant for creating small molecule ligands specifically designed to bind to methyl-lysine binding proteins, which are important in epigenetic regulation. sigmaaldrich.com
The applications in ligand design are summarized below:
| Application Area | Target Class | Research Focus |
| Neuropharmacology | CNS Receptors | Understanding neurological functions and disorders |
| Metabolic Disease Research | Peroxisome proliferator-activated receptor δ (PPARδ) | Developing treatments for atherosclerosis |
| Epigenetics | Methyl-lysine binding proteins | Probing protein-protein interactions in gene regulation |
Exploration in Coordination Chemistry
In the field of coordination chemistry, 4-(1-Pyrrolidinyl)piperidine (abbreviated as 4-pypp) functions as a ligand that can coordinate with metal ions to form complex structures. chemicalbook.com The nitrogen atoms in both the piperidine and pyrrolidine rings can act as donor sites, allowing the molecule to bind to metal centers.
Research has shown that 4-(1-Pyrrolidinyl)piperidine can form Hofmann-type clathrates, which are coordination complexes with a cage-like structure capable of trapping guest molecules. sigmaaldrich.comchemicalbook.com Specifically, it has been used to synthesize complexes with the general formula [M(4-pypp)₂Ni(CN)₄], where 'M' can be a metal ion such as Nickel (Ni) or Cobalt (Co). sigmaaldrich.comchemicalbook.com
Emerging Research Directions and Future Perspectives
Development of Novel Analogs with Enhanced Specificity
The development of novel analogs from the 4-pyrrolidin-1-yl-piperidine core is a primary focus of current research, with the goal of improving affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the scaffold to understand how chemical changes influence biological activity.
One area of investigation involves the synthesis of N-substituted phenacyl derivatives of 4-(1-pyrrolidinyl)piperidine (B154721). Research has shown that varying the substituents on the phenyl ring of the phenacyl moiety significantly impacts the analgesic potential of these compounds. The nature, size, and position of these substituents—whether they are electron-donating or electron-withdrawing—have been found to modulate the activity, providing a pathway to optimize analgesic effects. tandfonline.com For instance, attaching different phenacyl halides with chloro, methoxy, fluoro, and bromo substitutions to the piperidine (B6355638) nitrogen allows for a detailed exploration of the SAR. nih.gov
Another strategy involves incorporating the 4-pyrrolidin-1-yl-piperidine structure into larger, more complex molecules to target different receptors. In a recent study, introducing a pyrrolidine (B122466) group into the 4-position of the central piperidine ring of a benzothiazole (B30560) derivative was found to enhance the activity and subtype selectivity for the peroxisome proliferator-activated receptor δ (PPARδ). nih.gov This discovery led to a potent PPARδ agonist with an EC₅₀ value of 3.6 nM, demonstrating how strategic modifications can repurpose the scaffold for new therapeutic areas like metabolic diseases. nih.gov
Furthermore, the stereochemistry of the pyrrolidine and piperidine rings is a critical factor in achieving enhanced specificity. The spatial arrangement of substituents can significantly influence how a molecule interacts with the enantioselective binding sites of proteins. nih.govresearchgate.net Research on related pyrrolidine derivatives has highlighted that specific stereoisomers can lead to vastly different biological profiles, a principle that is actively being applied to the design of more selective 4-pyrrolidin-1-yl-piperidine analogs. nih.gov By carefully controlling the three-dimensional structure, researchers aim to create next-generation compounds with superior target engagement and reduced off-target effects.
Integration of Advanced Computational Methods in Design
The design and development of novel 4-pyrrolidin-1-yl-piperidine derivatives are increasingly being accelerated by the integration of advanced computational methods. These in silico techniques provide deep insights into molecular interactions, predict biological activity, and guide the synthesis of more effective and selective compounds, thereby saving significant time and resources.
Molecular docking is a fundamental tool used to predict the binding orientation of a ligand within the active site of a target protein. For scaffolds related to 4-pyrrolidin-1-yl-piperidine, docking studies have been instrumental in elucidating binding modes with various receptors, such as the µ-opioid receptor and enzymes like dihydrofolate reductase (DHFR). tandfonline.comnih.gov By visualizing these interactions, medicinal chemists can rationally design modifications to the parent structure to enhance binding affinity and selectivity. For example, docking analyses can reveal key hydrogen bonds and hydrophobic interactions that are critical for activity, guiding the choice of substituents to be added or modified. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the 3D structural features of molecules with their biological activities. nih.gov For series of pyrrolidine and piperidine derivatives, QSAR models have successfully predicted inhibitory activities and highlighted the importance of steric, electrostatic, and hydrophobic fields at different positions of the molecule. nih.govresearchgate.net These models provide contour maps that visually indicate regions where bulky or electron-donating groups might enhance or diminish activity, offering a clear roadmap for optimization. scispace.com
Virtual screening of large chemical libraries is also being employed to identify novel compounds based on the 4-pyrrolidin-1-yl-piperidine scaffold. researchgate.netnih.gov Using either structure-based or ligand-based pharmacophore models, researchers can rapidly screen millions of compounds to find those that are most likely to be active against a specific target. mdpi.comschrodinger.com This approach has been successfully used to identify new inhibitors for various targets, and its application to libraries containing the 4-pyrrolidin-1-yl-piperidine motif holds promise for discovering new lead compounds for a range of diseases. researchgate.netmdpi.com
| Computational Method | Application in Piperidine/Pyrrolidine Derivative Design | Key Outcomes |
|---|---|---|
| Molecular Docking | Predicting binding modes of derivatives with targets like µ-opioid receptors, DHFR, and COX enzymes. tandfonline.comnih.govnih.gov | Identification of key amino acid interactions; guidance for rational design of modifications to improve binding affinity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structural properties of analogs with their biological activities (e.g., ACC inhibition, neuraminidase inhibition). nih.gov | Generation of predictive models and contour maps indicating favorable and unfavorable structural modifications. researchgate.netscispace.com |
| Virtual Screening | Screening large compound databases to find new derivatives with potential activity against targets like COVID-19 main protease or DNA gyrase B. researchgate.netnih.gov | Rapid identification of novel hit compounds for further experimental validation. nih.gov |
Exploration of New Biological Targets for Compound Derivatives
While initially explored for specific activities such as analgesia, derivatives of the 4-pyrrolidin-1-yl-piperidine scaffold are now being investigated for a widening array of new biological targets. This expansion into new therapeutic areas underscores the versatility of the chemical structure and the potential for drug repurposing and discovery.
One significant area of exploration is in metabolic diseases. Researchers have synthesized analogs of 4-(1-pyrrolidinyl)piperidine and evaluated their effects on plasma glucose levels, identifying at least one derivative with hypoglycemic properties. nih.gov More recently, a novel derivative was identified as a potent and selective agonist for PPARδ, a key regulator of fatty acid metabolism. nih.gov This finding opens up the possibility of developing new treatments for metabolic conditions such as atherosclerosis and dyslipidemia based on this scaffold. nih.gov
The anti-inflammatory potential of these compounds is also a promising research avenue. By targeting enzymes like cyclooxygenase (COX-1 and COX-2), new pyrrolidine derivatives have been designed and shown to possess both analgesic and anti-inflammatory effects in preclinical models. nih.gov Computational studies have supported these findings by modeling the interactions of these compounds within the COX enzyme active sites. nih.gov
Furthermore, the piperidine and pyrrolidine motifs are being leveraged to target complex diseases of the central nervous system (CNS) and cancer. The structural framework is a common feature in ligands designed for dual-acting properties, such as histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, which have shown promise for treating neuropathic pain. whiterose.ac.uk In oncology, piperidine-containing compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy. nih.gov The ability to modify the core structure allows for the design of derivatives that can potentially inhibit cancer cell proliferation through various mechanisms.
| Therapeutic Area | Biological Target/Application | Key Research Findings |
|---|---|---|
| Metabolic Disease | Hypoglycemic agents, PPARδ agonism | A derivative showed effects on plasma glucose levels. nih.gov Another analog was a potent PPARδ agonist, reducing atherosclerosis progression in animal models. nih.gov |
| Inflammation | COX-1/COX-2 inhibition | Newly synthesized derivatives exhibited both analgesic and anti-inflammatory activity. nih.gov |
| Neuropathic Pain | Histamine H3 / Sigma-1 (σ1) receptor antagonism | Piperidine-based compounds showed dual antagonism, indicating potential for novel pain therapies. whiterose.ac.uk |
| Oncology | Dihydrofolate reductase (DHFR) inhibition | Piperidine-based thiosemicarbazones showed potent inhibition of DHFR, a key enzyme in cancer cell proliferation. nih.gov |
| Infectious Disease | Antibacterial and antifungal agents | Derivatives have been synthesized and tested for activity against various bacterial and fungal strains. semanticscholar.org |
Q & A
Q. What are the standard synthesis routes for 4-Pyrrolidin-1-yl-piperidine hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting piperidine with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) under alkaline conditions (e.g., NaOH in dichloromethane) . Yield optimization requires precise control of stoichiometry, temperature (typically 0–25°C), and reaction time. Post-synthesis purification involves column chromatography or recrystallization to achieve ≥99% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. NMR confirms the presence of pyrrolidine and piperidine moieties via characteristic proton shifts (e.g., δ 2.5–3.5 ppm for piperidine protons) . HPLC with UV detection (e.g., at 254 nm) ensures purity by resolving unreacted intermediates or byproducts . Mass spectrometry (MS) validates molecular weight (e.g., m/z 236.14 for C₉H₁₃N₃·2HCl) .
Q. How can impurities in synthesized batches be identified and quantified?
Impurities such as unreacted precursors or sulfonated byproducts are detected using reversed-phase HPLC with gradient elution. Reference standards (e.g., piperidine hydrochloride) are employed for spiking experiments to confirm retention times . Quantitative analysis uses calibration curves with detection limits as low as 0.1% w/w .
Advanced Research Questions
Q. How can conflicting NMR and MS data be resolved when characterizing this compound?
Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., adduct formation) often arise from residual solvents or counterion interactions. Deuterated solvents (e.g., D₂O for hydrochloride salts) and ion-pairing agents in MS (e.g., formic acid) mitigate these issues. Multi-dimensional NMR (e.g., COSY, HSQC) clarifies ambiguous proton correlations .
Q. What strategies minimize side reactions during the synthesis of this compound?
Side reactions like over-sulfonation or N-oxide formation are suppressed by using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Catalytic scavengers (e.g., molecular sieves) absorb excess reagents, while stepwise addition of reactants prevents exothermic runaway . Kinetic monitoring via in-situ FTIR or Raman spectroscopy allows real-time adjustment of reaction parameters .
Q. What are the key stability challenges for this compound under long-term storage, and how are they addressed?
Hydrolysis of the pyrrolidine-piperidine bond in humid conditions is a major degradation pathway. Stability studies (ICH Q1A guidelines) recommend storage in airtight containers with desiccants (silica gel) at −20°C. Accelerated degradation studies (40°C/75% RH) coupled with LC-MS identify degradation products, informing formulation adjustments (e.g., lyophilization) .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., sulfonyl group reactivity). Molecular dynamics simulations model solvation effects in polar solvents (e.g., water, DMSO), guiding solvent selection for reactions . Software like Gaussian or Schrödinger Suite optimizes reaction pathways, reducing experimental trial-and-error .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
